molecular formula C17H16N2O4 B14201444 (6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one CAS No. 920801-99-6

(6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one

Cat. No.: B14201444
CAS No.: 920801-99-6
M. Wt: 312.32 g/mol
InChI Key: DRGDLABIMFTQNI-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one is a chemical compound that belongs to the morpholine family It is characterized by the presence of a benzyl group and a nitrophenyl group attached to a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one typically involves the reaction of 4-nitrobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired morpholinone compound. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The morpholinone ring can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride.

    Oxidation: Potassium permanganate, acetone as solvent.

Major Products Formed

    Reduction: (6R)-4-Benzyl-6-(4-aminophenyl)morpholin-3-one.

    Substitution: Various substituted morpholinone derivatives.

    Oxidation: Oxo derivatives of the morpholinone ring.

Scientific Research Applications

Chemistry

In chemistry, (6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for organic chemists.

Biology

In biological research, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.

Medicine

In the field of medicine, this compound has shown promise as a lead compound for the development of new pharmaceuticals. Its structural features enable it to bind to specific biological targets, potentially leading to the discovery of new therapeutic agents.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for various high-performance applications.

Mechanism of Action

The mechanism of action of (6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6R)-4-Benzyl-6-(4-aminophenyl)morpholin-3-one
  • (6R)-4-Benzyl-6-(4-methoxyphenyl)morpholin-3-one
  • (6R)-4-Benzyl-6-(4-chlorophenyl)morpholin-3-one

Uniqueness

(6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required. Additionally, the combination of the benzyl and nitrophenyl groups provides a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various research and industrial applications.

Properties

CAS No.

920801-99-6

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

(6R)-4-benzyl-6-(4-nitrophenyl)morpholin-3-one

InChI

InChI=1S/C17H16N2O4/c20-17-12-23-16(14-6-8-15(9-7-14)19(21)22)11-18(17)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1

InChI Key

DRGDLABIMFTQNI-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.